molecular formula C13H13NO5 B2931216 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid CAS No. 2490374-67-7

3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

Cat. No.: B2931216
CAS No.: 2490374-67-7
M. Wt: 263.249
InChI Key: JWMKYRYQQYVUPC-UHFFFAOYSA-N
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Description

3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclobutane ring, a phenylmethoxycarbonylamino group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclobutane ring. One common approach is the cyclization of a suitable precursor, such as a diacid or a diketone, under acidic or basic conditions. The phenylmethoxycarbonylamino group can be introduced through a reaction with phenylmethyl chloroformate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid may be used to study enzyme-substrate interactions or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenylmethoxycarbonylamino group may bind to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

  • 3-Oxo-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid

Uniqueness: 3-Oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid stands out due to its unique phenylmethoxycarbonylamino group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-6-13(7-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMKYRYQQYVUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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